molecular formula C6H13O9P B010337 beta-D-Fructose 2-phosphate CAS No. 108102-98-3

beta-D-Fructose 2-phosphate

Cat. No.: B010337
CAS No.: 108102-98-3
M. Wt: 260.14 g/mol
InChI Key: PMTUDJVZIGZBIX-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Fructose 2-phosphate (BFP) is a sugar derivative that has been extensively studied for its potential applications in scientific research. This molecule is a phosphorylated derivative of fructose, which is a common sugar found in fruits and vegetables. BFP has been shown to have unique biochemical and physiological effects that make it an attractive tool for studying various cellular processes. In

Scientific Research Applications

Enzyme Production and Industrial Applications

β-D-Fructose 2-phosphate plays a significant role in the production of inulinases by various microbes, which hydrolyze the β-(2,1)-D-fructoside links in inulin, releasing D-fructose. These enzymes find extensive applications in industrial fermentation processes for the production of high-fructose syrups, ethanol, acetone, butanol, and in the food industry due to inulin's status as a relatively cheap and abundant source. Additionally, the oligosaccharides derived from inulin have applications in the medical and dietary sectors (Vijayaraghavan et al., 2009).

Metabolic and Health Implications

The study of glucokinase regulatory protein (GCKR), which interacts with glucokinase in the presence of fructose-6-phosphate, has revealed critical insights into glucose metabolism and the risk of type 2 diabetes (T2D). Polymorphism in GCKR, particularly the rs780094 polymorphism, has been implicated in T2D risk and associated with increased fasting plasma glucose levels. This highlights the role of fructose and its phosphorylated derivatives in metabolic health and disease predisposition (Li et al., 2013).

Cancer Cell Metabolism

Fructose-2,6-bisphosphate plays a crucial role in regulating glycolysis in cancer cells, making enzymes involved in its metabolism, like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, potential targets for antineoplastic agents. This enzyme is vital for maintaining the intracellular concentration of fructose-2,6-bisphosphate, which controls glycolytic flux to lactate and the nonoxidative pentose shunt, particularly in transformed cells. Its role underscores the significance of fructose and its derivatives in cancer cell metabolism and as potential targets for therapy (Chesney, 2006).

Fructose Metabolism and Advanced Glycation End Products (AGEs)

Fructose and its metabolites contribute to the development of metabolic syndrome (MetS), nonalcoholic fatty liver disease, and type 2 diabetes. Fructose is metabolized by the liver, where it stimulates de novo lipogenesis (DNL) and fructose-derived advanced glycation end products (AGEs) through the Maillard reaction. This indicates the role of fructose and its phosphorylated forms in metabolic dysfunctions and chronic inflammatory diseases (Gugliucci, 2017).

Properties

108102-98-3

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1

InChI Key

PMTUDJVZIGZBIX-ZXXMMSQZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O

SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O

physical_description

Solid

synonyms

fructofuranose 2-phosphate
fructose-2-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fructose 2-phosphate
Reactant of Route 2
beta-D-Fructose 2-phosphate
Reactant of Route 3
beta-D-Fructose 2-phosphate
Reactant of Route 4
beta-D-Fructose 2-phosphate
Reactant of Route 5
beta-D-Fructose 2-phosphate
Reactant of Route 6
beta-D-Fructose 2-phosphate

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